

# Initial Preclinical Studies of GB1107 in Thyroid Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides an in-depth technical guide on the initial preclinical investigations of **GB1107**, a novel galectin-3 inhibitor, in the context of thyroid cancer. Galectin-3, a  $\beta$ -galactoside-binding lectin, is increasingly recognized as a significant histologic marker in thyroid carcinoma, implicated in tumor progression, anoikis resistance, and metastasis.[1][2][3] [4] This guide summarizes the quantitative data from foundational in vitro studies, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows. The preliminary findings suggest that galectin-3 inhibition by compounds like **GB1107** may offer a promising therapeutic strategy for mitigating the invasive capacity of thyroid cancer cells.[1][2]

#### **Introduction to GB1107**

**GB1107** is an orally available, small-molecule inhibitor of galectin-3 with high affinity and selectivity.[5][6][7] It belongs to a class of monosaccharide inhibitors designed to have favorable pharmacokinetic properties.[5] Preclinical studies in various cancer models, including lung adenocarcinoma, have demonstrated its potential to reduce tumor growth.[5] The investigation into its effects on thyroid cancer is driven by the established role of galectin-3 in the pathology of this disease.



# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from in vitro studies of **GB1107** and the related galectin-3 inhibitor, TD139, on human thyroid cancer cell lines FTC-133 and 8505C.[1][2][3]

Table 1: Effect of GB1107 and TD139 on Thyroid Cancer Cell Viability

| Cell Line | Treatment | Concentration<br>(µM) | Duration<br>(hours) | % Reduction<br>in Cell Viability<br>(Mean ± SD) |
|-----------|-----------|-----------------------|---------------------|-------------------------------------------------|
| FTC-133   | GB1107    | Not specified         | 24 - 72             | No significant influence                        |
| 8505C     | GB1107    | Not specified         | 24 - 72             | No significant influence                        |
| FTC-133   | TD139     | 100                   | 72                  | 41.1 ± 13.7                                     |
| 8505C     | TD139     | 100                   | 72                  | 49.7 ± 10.3                                     |

Data extracted from studies demonstrating that unlike TD139, **GB1107** did not significantly reduce cell viability at the tested concentrations.[2][3]

Table 2: Effects of Galectin-3 Inhibitors on Thyroid Cancer Cell Migration and Invasion

| Cell Line | Treatment | Effect on Migration        | Effect on Invasion         |
|-----------|-----------|----------------------------|----------------------------|
| FTC-133   | GB1107    | Dose-dependent<br>decrease | Dose-dependent<br>decrease |
| 8505C     | GB1107    | Dose-dependent<br>decrease | Dose-dependent<br>decrease |
| FTC-133   | TD139     | Dose-dependent<br>decrease | Dose-dependent decrease    |
| 8505C     | TD139     | Dose-dependent<br>decrease | Dose-dependent<br>decrease |



Both **GB1107** and TD139 were found to decrease the migratory and invasive abilities of thyroid cancer cells.[2][3][4]

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the initial studies of **GB1107** in thyroid cancer.

#### **Cell Culture**

Human thyroid cancer cell lines, FTC-133 (follicular thyroid carcinoma) and 8505C (anaplastic thyroid carcinoma), were used. The cells were cultured in a suitable medium, such as a mixture of DMEM/F12 and RPMI-1640, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

### **Cell Viability Assay**

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.

- Cells were seeded in 96-well plates at a specified density.
- After 24 hours of incubation, the cells were treated with various concentrations of GB1107 or TD139 for 24, 48, and 72 hours.
- Following treatment, 10 μL of CCK-8 solution was added to each well.
- The plates were incubated for 1-4 hours at 37°C.
- The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells. The optical density (O.D.) value is directly proportional to cell viability.
   [1][2][3]

#### **Cell Cycle Analysis**

The distribution of the cell cycle was determined using flow cytometry.

Cells were treated with GB1107 or TD139 for 24 hours.



- After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
- The fixed cells were then washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
- The DNA content of the cells was analyzed using a flow cytometer.
- The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined.
   An increase in the sub-G1 peak is indicative of apoptosis.[1][2][3]

#### **Immunoblotting**

Protein expression levels were determined by immunoblotting.

- Thyroid cancer cells were treated with **GB1107** or TD139 for 24 hours.
- Total protein was extracted from the cells using a lysis buffer.
- Protein concentration was determined using a BCA protein assay kit.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane was blocked and then incubated with primary antibodies against target proteins such as Galectin-3, Cyclin D1, AKT, phosphorylated AKT (p-AKT), β-catenin, and MMP2.
- After washing, the membrane was incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

# Visualizations Signaling Pathway



The following diagram illustrates the proposed signaling pathway affected by **GB1107** in thyroid cancer cells.



Click to download full resolution via product page



Caption: Proposed mechanism of **GB1107** action in thyroid cancer cells.

### **Experimental Workflow**

The diagram below outlines the general workflow for the in vitro assessment of **GB1107**.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]



- 3. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. histoindex.com [histoindex.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- To cite this document: BenchChem. [Initial Preclinical Studies of GB1107 in Thyroid Carcinoma: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602735#initial-studies-of-gb1107-in-thyroid-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com